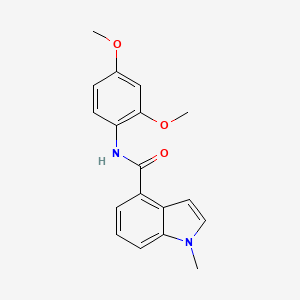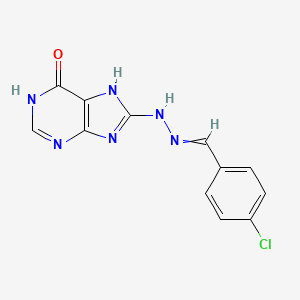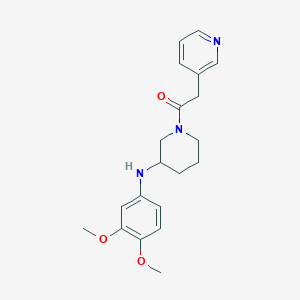
N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide, also known as 25I-NBOMe, is a synthetic psychedelic drug that belongs to the family of phenethylamines. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity among recreational drug users due to its potent hallucinogenic effects. However, its potential as a research tool in scientific studies has also been recognized.
Mecanismo De Acción
N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide binds to the 5-HT2A receptor with high affinity, leading to the activation of intracellular signaling pathways. This results in the modulation of neurotransmitter release and the activation of downstream signaling cascades. The exact mechanism of action of N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide is still being studied, but it is believed to involve the activation of the phospholipase C pathway and the release of intracellular calcium ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide are similar to those of other psychedelics, such as LSD and psilocybin. It induces alterations in perception, mood, and thought processes. It can also cause changes in heart rate, blood pressure, and body temperature. The effects of N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide can last for several hours and can be intense and overwhelming.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide has several advantages as a research tool. It is highly potent and selective for the 5-HT2A receptor, making it a valuable tool for studying the role of this receptor in altered states of consciousness. It is also relatively easy to synthesize, making it accessible to researchers. However, there are also limitations to its use. Its potent hallucinogenic effects can make it difficult to study in human subjects, and its legal status in many countries may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide. One area of interest is the study of its effects on other serotonin receptors and neurotransmitter systems. Another area of interest is the development of analogs of N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide with different pharmacological profiles. These analogs could be used to study the role of specific receptors and signaling pathways in altered states of consciousness. Additionally, further research is needed to understand the long-term effects of N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide on the brain and behavior.
Métodos De Síntesis
The synthesis of N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide involves several steps, starting with the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form 2,4-dimethoxyphenethylamine. This compound is then reacted with indole-4-carboxylic acid to form the final product, N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide. The synthesis process is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide has been used in scientific research to study the mechanism of action of psychedelic drugs on the brain. It is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of psychedelics. By studying the effects of N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide on this receptor, researchers can gain insights into the neural mechanisms underlying altered states of consciousness.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-methylindole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-20-10-9-13-14(5-4-6-16(13)20)18(21)19-15-8-7-12(22-2)11-17(15)23-3/h4-11H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARVOGIYJVZKBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-4-(4-methylphenyl)-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6082693.png)


![N-(2,6-dichlorophenyl)-2-[(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6082708.png)
![1-(3-bromophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6082713.png)
phosphonium bromide](/img/structure/B6082718.png)
![(3,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6082720.png)

![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine](/img/structure/B6082734.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-butynamide](/img/structure/B6082737.png)
![5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[2-(2-thienyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6082745.png)
![2-(1-adamantyl)-N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6082758.png)

![2-{4-[(6-chloro-2H-chromen-3-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol](/img/structure/B6082765.png)